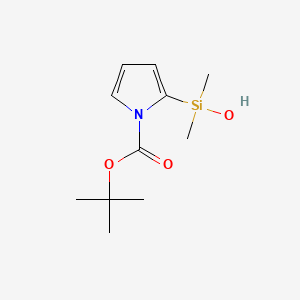

N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Overview

Description

N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a chemical compound with the molecular formula C11H19NO3Si and a molecular weight of 241.36 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group and a hydroxydimethylsilanyl group.

Preparation Methods

Chemical Reactions Analysis

N-Boc-2-Hydroxydimethylsilanyl-pyrrole undergoes various chemical reactions, including:

Oxidation: The hydroxydimethylsilanyl group can be oxidized to form silanols or siloxanes.

Reduction: The compound can undergo reduction reactions, particularly at the pyrrole ring.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the pyrrole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions include silanols, siloxanes, and various substituted pyrroles.

Scientific Research Applications

N-Boc-2-Hydroxydimethylsilanyl-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-Hydroxydimethylsilanyl-pyrrole involves its ability to interact with various molecular targets through its functional groups. The hydroxydimethylsilanyl group can form hydrogen bonds and coordinate with metal ions, while the Boc group provides steric protection and can be removed to expose the reactive pyrrole nitrogen . These interactions enable the compound to participate in a wide range of chemical reactions and biological processes.

Comparison with Similar Compounds

N-Boc-2-Hydroxydimethylsilanyl-pyrrole can be compared with other similar compounds, such as:

N-Boc-pyrrole: Lacks the hydroxydimethylsilanyl group, making it less versatile in certain reactions.

N-Boc-2-pyrrolyl dimethylsilanol: Similar structure but with different functional groups, leading to variations in reactivity and applications.

N-Boc-3-pyrrolidinone: Contains a different ring structure, resulting in distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of the Boc-protected pyrrole ring and the hydroxydimethylsilanyl group, which provides a balance of stability and reactivity for various research applications .

Biological Activity

N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Pyrrole Derivatives

Pyrrole and its derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The structural modifications in pyrroles can significantly influence their biological activity. This compound represents a specific modification that may enhance its pharmacological profile.

Research indicates that pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, compounds have been shown to activate pro-apoptotic proteins such as Bim, Bax, and Bak while deactivating anti-apoptotic proteins like Bcl-2 and Mcl-1. This dual action leads to the activation of caspases, crucial enzymes in the apoptotic pathway .

Biological Activity Data

The following table summarizes the biological activities observed in various pyrrole derivatives, including this compound:

| Compound | Activity | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | Anticancer | A549 (lung cancer) | TBD | Induction of apoptosis via caspase activation |

| Pyrrolo[2,3-d]pyrimidine | Antiproliferative | MCF-7 (breast cancer) | 0.1 | Inhibition of VEGFR-2 and activation of apoptosis |

| Compound 2 | Cytotoxic | HeLa (cervical cancer) | 0.2 | Inhibition of tubulin assembly |

| Compound 4 | Antitumor | HCT116 (colon cancer) | 0.8 | G2/M phase arrest and ROS production |

Case Study 1: Anticancer Activity

In a study conducted by Kilic-Kurt et al., pyrrole derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The study highlighted that this compound exhibited significant cytotoxicity against A549 cells, with ongoing research to determine its specific GI50 value .

Case Study 2: Selectivity for Cancer Cells

Another investigation focused on the selectivity of pyrrole derivatives for rapidly proliferating cells compared to quiescent lymphocytes. The results indicated that compounds similar to this compound preferentially targeted cancerous cells, demonstrating lower toxicity towards normal lymphocytes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Boc-2-Hydroxydimethylsilanyl-pyrrole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed reductive cyclization of nitroalkenes or nitroarenes using formic acid derivatives as CO surrogates. Key intermediates, such as N-arylpyrroles, are synthesized under controlled reaction conditions (e.g., Na₂PdCl₄ catalysis) and characterized via ¹H-NMR and ¹³C-NMR to confirm regiochemistry and Boc-group integrity .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR resolve stereochemistry and confirm the presence of the Boc and dimethylsilanyl groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.3–1.5 ppm in ¹H-NMR .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight and fragmentation patterns, especially when derivatized for volatility .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm, optimized for polar heterocycles .

Q. How can researchers assess the compound’s stability under varying storage and reaction conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (e.g., heat, humidity, acidic/basic environments) and monitor degradation via HPLC. For instance, Boc groups are prone to cleavage under acidic conditions (e.g., TFA), necessitating anhydrous storage at –20°C .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds, critical for reaction temperature optimization .

Q. What functionalization reactions are feasible at the pyrrole ring’s 2-hydroxydimethylsilanyl position?

- Methodological Answer : The silanol group enables silyl ether formation under mild conditions (e.g., TMSCl/imidazole). Additionally, Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids is viable, though steric hindrance may require bulky ligands (e.g., SPhos) to enhance yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in large-scale syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate parameters (temperature, catalyst loading, solvent polarity). For example, increasing Pd catalyst concentration (0.5–2.0 mol%) in reductive cyclizations improves yield but may require scavengers (e.g., QuadraSil® MP) to remove residual Pd .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction stoichiometry .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at –40°C to 80°C. For example, Boc-group rotation can cause splitting anomalies at room temperature .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms through-space interactions (NOESY) for stereochemical clarity .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For silanol-containing pyrroles, Fukui indices identify the oxygen atom as the most nucleophilic site .

- Molecular Dynamics (MD) Simulations : Models solvent effects on reaction pathways, such as THF’s role in stabilizing transition states during silylation .

Q. How can degradation pathways be analyzed to inform storage and handling protocols?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to UV light, oxidants (H₂O₂), or hydrolytic conditions, then analyze degradation products via LC-MS/MS. Silanol groups are susceptible to hydrolysis, generating dimethylsilanol byproducts detectable at m/z 89 .

- X-ray Crystallography : Resolves crystal packing interactions that influence stability. For example, hydrogen bonding between Boc carbonyl and silanol groups may enhance solid-state stability .

Q. What strategies enhance regioselective functionalization of the pyrrole ring?

- Methodological Answer :

- Directed ortho-Metalation : Use Lewis acids (e.g., BF₃·OEt₂) to direct electrophiles to the 3-position, leveraging the silanol group’s steric bulk.

- Protecting Group Engineering : Temporary protection of the silanol group (e.g., as TBS ether) enables selective functionalization at the 5-position, followed by deprotection under mild conditions (TBAF) .

Properties

IUPAC Name |

tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVDBYGGISJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479056 | |

| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879904-82-2 | |

| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 879904-82-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.